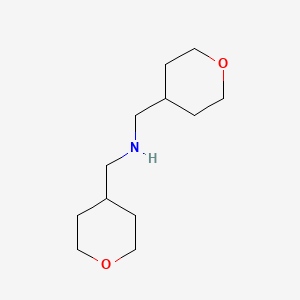

Bis((tetrahydro-2H-pyran-4-yl)methyl)amine

Description

Contextualizing the Significance of Amines in Advanced Organic Chemistry

Amines are a fundamental class of organic compounds characterized by a nitrogen atom with a lone pair of electrons, making them basic and nucleophilic. universalclass.combyjus.com Their importance in organic chemistry is vast, serving as crucial building blocks in the synthesis of a wide array of more complex molecules. amerigoscientific.com In advanced organic chemistry, amines are indispensable reagents and intermediates in numerous reactions, including nucleophilic substitutions, acylations, and the formation of heterocyclic compounds like pyridines and pyrroles. amerigoscientific.com

The significance of amines extends deeply into biological and industrial domains. They are integral components of many biologically active molecules, such as amino acids, which are the fundamental units of proteins, as well as neurotransmitters and hormones that regulate various physiological processes. numberanalytics.compurkh.com In the pharmaceutical industry, a vast number of drugs contain amine functional groups, which often play a critical role in their therapeutic activity. amerigoscientific.comnumberanalytics.com Furthermore, amines are widely used in industrial processes as catalysts, solvents, and precursors for the production of polymers, dyes, and agrochemicals. amerigoscientific.compurkh.com The versatility of the amine functional group, stemming from its reactivity and ability to form hydrogen bonds, solidifies its central role in the design and synthesis of new chemical entities. universalclass.com

The Foundational Role of Tetrahydropyran (B127337) Scaffolds in Molecular Design

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a privileged scaffold in modern molecular design, particularly within medicinal chemistry. chemicalbook.comresearchgate.net Its prevalence stems from a combination of desirable properties, including chemical stability, favorable solubility in both aqueous and organic media, and a three-dimensional structure that can effectively explore chemical space. chemicalbook.comacs.org The "escape from flatland" concept in drug discovery, which advocates for increasing the three-dimensionality of molecules to improve their pharmacological profiles, has further elevated the importance of saturated ring systems like THP. acs.org

THP moieties are found in numerous natural products and synthetic bioactive compounds, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.net In drug design, the THP scaffold is often employed as a bioisostere for other cyclic or acyclic fragments to enhance a molecule's properties. For instance, replacing a benzene (B151609) ring with a THP ring can lead to improved solubility and metabolic stability while maintaining or even enhancing biological activity. acs.org The versatility of the THP ring allows for the introduction of various substituents, enabling fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets. researchgate.net This adaptability makes the tetrahydropyran scaffold a cornerstone in the development of novel therapeutic agents and functional materials. chemicalbook.comnih.gov

Structural Elucidation and Research Relevance of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine

This compound is a secondary amine with the molecular formula C12H23NO2. The structure consists of a central nitrogen atom bonded to two methyl groups, each of which is attached to a tetrahydropyran ring at the 4-position. The systematic IUPAC name for this compound is N-((tetrahydro-2H-pyran-4-yl)methyl)tetrahydro-2H-pyran-4-methanamine.

| Property | Value |

| Molecular Formula | C₁₂H₂₃NO₂ |

| Molecular Weight | 213.32 g/mol |

| IUPAC Name | N-((tetrahydro-2H-pyran-4-yl)methyl)tetrahydro-2H-pyran-4-methanamine |

| CAS Number | 13887-02-0 |

Academic Research Trajectories and Future Perspectives for the Compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the future research directions for this compound can be inferred from the broader context of amine and tetrahydropyran chemistry.

A primary trajectory for future research involves its use as a synthetic intermediate. The secondary amine functionality can be readily derivatized to create a library of novel compounds. For instance, acylation could lead to the formation of amides, while alkylation could produce tertiary amines with varied substituents. These derivatives could then be screened for a range of biological activities, drawing on the established importance of both amines and THP scaffolds in medicinal chemistry. amerigoscientific.comresearchgate.net

Another promising avenue lies in materials science. The bifunctional nature of the molecule, with its two THP rings, suggests potential applications in polymer chemistry. It could serve as a cross-linking agent or as a monomer in the synthesis of novel polyamides or other polymers. The incorporation of the THP moiety could impart desirable properties such as improved thermal stability or altered solubility characteristics to the resulting materials.

Future research could also focus on the development of more efficient and sustainable synthetic routes to this compound and its derivatives. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly important in chemical synthesis. researchgate.net Exploring catalytic methods, including organocatalysis, for the synthesis and functionalization of such molecules could be a fruitful area of investigation. rsc.org

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's properties and guide the design of new derivatives with specific electronic and structural features. bohrium.com As the demand for novel molecules with tailored functions continues to grow in both medicine and materials science, compounds like this compound, which combine important structural motifs, will likely garner increased attention from the academic research community.

Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)-N-(oxan-4-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-5-14-6-2-11(1)9-13-10-12-3-7-15-8-4-12/h11-13H,1-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIEWALMBEJMNTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CNCC2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Bis Tetrahydro 2h Pyran 4 Yl Methyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Bis-Amine Systems

The construction of the two carbon-nitrogen bonds in Bis((tetrahydro-2H-pyran-4-yl)methyl)amine is the central challenge in its synthesis. Several classical and modern organic reactions can be employed to achieve this transformation, each with its own set of advantages and limitations.

Reductive Amination Protocols Utilizing Tetrahydro-4H-pyran-4-one Derivatives

Reductive amination is a powerful and widely used method for the formation of C-N bonds. nih.gov In the context of synthesizing the target bis-amine, a plausible two-step approach involves the reaction of (tetrahydro-2H-pyran-4-yl)methanamine with tetrahydro-4H-pyran-4-one, followed by reduction of the resulting imine intermediate.

The initial step requires the synthesis of the key precursor, (tetrahydro-2H-pyran-4-yl)methanamine. This can be achieved through the reduction of 4-cyanotetrahydropyran. For instance, 4-cyanotetrahydropyran can be reduced using Raney nickel under a hydrogen atmosphere in a methanol/ammonia (B1221849) solution to yield (tetrahydro-2H-pyran-4-yl)methanamine. researchgate.net One reported procedure using this method achieved a reaction yield of 85.3% without the formation of the bis-amine as a by-product. researchgate.net

Once the primary amine is obtained, it can be reacted with tetrahydro-4H-pyran-4-one, which is commercially available or can be synthesized from 3-chloropropionyl chloride and ethylene. google.comresearchgate.net The condensation of the amine and ketone forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine. A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) being a mild and selective option. nih.gov

A proposed reaction scheme is as follows:

Scheme 1: Proposed Reductive Amination Route

Step 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)methanamine

4-Cyanotetrahydropyran is reduced to (Tetrahydro-2H-pyran-4-yl)methanamine.

4-Cyanotetrahydropyran is reduced to (Tetrahydro-2H-pyran-4-yl)methanamine.

Step 2: Reductive Amination

(Tetrahydro-2H-pyran-4-yl)methanamine reacts with Tetrahydro-4H-pyran-4-one in the presence of a reducing agent to form this compound.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| Tetrahydro-4H-pyran-4-one | (Tetrahydro-2H-pyran-4-yl)methanamine | Sodium Triacetoxyborohydride | Dichloroethane | Room Temp. | (Not Reported) | nih.gov (Analogous) |

| Acetophenone | Aniline (B41778) | Me2PhSiH | Toluene | 100 | >95 | acs.org (Analogous) |

Interactive Data Table: Analogous Reductive Amination Reactions This table presents data from similar reductive amination reactions to illustrate typical conditions and outcomes.

Alkylation Approaches for Introducing (Tetrahydro-2H-pyran-4-yl)methyl Moieties to Amine Precursors

Direct alkylation of an amine with an appropriate electrophile is a fundamental method for C-N bond formation. organic-chemistry.org For the synthesis of this compound, this can be envisioned through two primary pathways: the dialkylation of ammonia or the monoalkylation of (tetrahydro-2H-pyran-4-yl)methanamine.

The key electrophile for these reactions is a 4-(halomethyl)tetrahydro-2H-pyran, such as 4-(bromomethyl)tetrahydro-2H-pyran. This precursor can be synthesized from the corresponding alcohol, (tetrahydro-2H-pyran-4-yl)methanol, which in turn is accessible via the reduction of ethyl tetrahydro-2H-pyran-4-carboxylate with a reducing agent like lithium aluminum hydride (LiAlH₄), often in high yield (e.g., 96%). ajgreenchem.com The conversion of the alcohol to the bromide can be achieved using reagents like carbon tetrabromide and triphenylphosphine.

Dialkylation of Ammonia: The reaction of ammonia with two equivalents of 4-(halomethyl)tetrahydro-2H-pyran could, in principle, yield the target secondary amine. However, this approach is often plagued by a lack of selectivity, leading to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt. rsc.org Controlling the stoichiometry to favor the formation of the secondary amine can be challenging.

Monoalkylation of a Primary Amine: A more controlled approach involves the alkylation of (tetrahydro-2H-pyran-4-yl)methanamine with one equivalent of 4-(halomethyl)tetrahydro-2H-pyran. This method avoids the initial over-alkylation issues associated with ammonia. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of base and solvent is crucial to achieving good yields and selectivity. For instance, the alkylation of aniline with 2-(bromomethyl)tetrahydro-2H-pyran has been reported to proceed at 100°C, yielding the corresponding secondary amine. organic-chemistry.org

Table 1: Synthesis of Precursors for Alkylation

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| Ethyl tetrahydro-2H-pyran-4-carboxylate | LiAlH₄ | (Tetrahydro-2H-pyran-4-yl)methanol | 96 | ajgreenchem.com |

| (Tetrahydro-2H-pyran-4-yl)methanol | CBr₄, PPh₃ | 4-(Bromomethyl)tetrahydro-2H-pyran | (Not Reported) | (Standard Method) |

| 4-Cyanotetrahydropyran | Raney Ni, H₂, NH₃/MeOH | (Tetrahydro-2H-pyran-4-yl)methanamine | 85.3 | researchgate.net |

Interactive Data Table: Analogous N-Alkylation Reactions This table showcases conditions for similar N-alkylation reactions.

| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | 2-(Bromomethyl)tetrahydro-2H-pyran | (Excess Aniline) | Neat | 100 | 67 | organic-chemistry.org |

| Primary Amines | Alkyl Halides | CsOH | DMF | Room Temp. | (High) | organic-chemistry.org (General Method) |

Hydroamination Reactions for Incorporating Amine Functionality

For instance, a hypothetical route could involve the synthesis of 4-vinyltetrahydro-2H-pyran. The hydroamination of this substrate with (tetrahydro-2H-pyran-4-yl)methanamine, catalyzed by a suitable transition metal complex (e.g., based on gold or other late transition metals), could potentially form the desired product. However, the synthesis of the vinyl precursor and the control of regioselectivity in the hydroamination step would be key challenges to overcome.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all reactants, are highly efficient for building molecular complexity. researchgate.net While a direct MCR for the synthesis of this compound has not been explicitly described, MCRs are widely used for the synthesis of various pyran derivatives. researchgate.net

A hypothetical MCR approach could involve the reaction of tetrahydropyran-4-carbaldehyde, an amine source like ammonia or (tetrahydro-2H-pyran-4-yl)methanamine, and a suitable third component that can be incorporated and subsequently transformed or removed. For example, a three-component reaction of an aldehyde, an amine, and a reducing agent in a single pot represents a form of MCR that leads directly to a secondary or tertiary amine.

The general mechanism for many pyran-forming MCRs involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and subsequent cyclization. researchgate.net Adapting such a sequence to form the target bis-amine would require careful design of the starting materials and reaction conditions.

Table 2: Examples of Multi-Component Reactions for Pyran Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Malononitrile | Dimedone | MWCNTs-D-(CH₂)₄-SO₃H | (Not specified) | >92 | researchgate.net |

| Aromatic Aldehydes | Malononitrile | Ethyl Cyanoacetate | (None) | Ethanol | (Not specified) | rsc.org |

| Aromatic Aldehydes | Malononitrile | α- or β-Naphthol | FeTiO₃ (Ilmenite) | Solvent-free (Microwave) | (Excellent) |

Catalytic Synthesis of this compound and Related Structures

Catalysis plays a pivotal role in modern amine synthesis, offering routes that are more efficient, selective, and environmentally benign than stoichiometric methods.

Homogeneous Catalysis in Amine Synthesis

Homogeneous catalysts, which are soluble in the reaction medium, offer high activity and selectivity under mild conditions. Ruthenium-based catalysts, for example, have been effectively used for the hydrogenation of amides to amines. ajgreenchem.com While not a direct synthesis of the target compound, this highlights the potential of homogeneous catalysis in related transformations.

A more direct application would be the use of homogeneous catalysts in the reductive amination or N-alkylation reactions previously discussed. For instance, iridium complexes have been developed for the direct reductive amination of ketones to primary amines using ammonium formate (B1220265) as both the nitrogen and hydrogen source. Similarly, ruthenium complexes can catalyze the deaminative coupling of two primary amines to form secondary amines. ajgreenchem.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology is a highly efficient and atom-economical approach.

A proposed catalytic cycle for the deaminative coupling of (tetrahydro-2H-pyran-4-yl)methanamine to form the target bis-amine would involve:

Oxidation of the primary amine to an intermediate imine by the metal catalyst, with the generation of a metal-hydride species.

Reaction of the imine with another molecule of the primary amine to form a hemiaminal intermediate.

Dehydration of the hemiaminal to form a new imine.

Reduction of this imine by the metal-hydride species to yield the final secondary amine and regenerate the active catalyst.

Table 3: Examples of Homogeneous Catalysis in Amine Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

| Amide Hydrogenation | [Ru(acac)₃] / 1,1,1-tris(diphenylphosphinomethyl)ethane | Secondary/Primary Amides | Secondary/Primary Amines | |

| Deaminative Coupling | Tetranuclear Ru-H complex with a catechol ligand | Primary Amines | Secondary Amines | ajgreenchem.com |

| Reductive Amination | Cp*Ir complex with 2-picolinamide moiety | Ketones, Ammonium Formate | Primary Amines |

Heterogeneous Catalytic Systems

The synthesis of this compound can be effectively achieved through the reductive amination of tetrahydro-2H-pyran-4-carbaldehyde. ambeed.comapolloscientific.co.uk Heterogeneous catalytic systems are particularly advantageous for this transformation due to their ease of separation from the reaction mixture, potential for recyclability, and often milder reaction conditions compared to homogeneous catalysts. sciforum.net

A common approach involves the reaction of tetrahydro-2H-pyran-4-carbaldehyde with ammonia in the presence of a metal-based heterogeneous catalyst and a reducing agent, typically hydrogen gas. The catalyst facilitates both the initial formation of the imine intermediate and its subsequent reduction to the primary amine, which can then react with another molecule of the aldehyde to form the secondary amine, this compound.

Nickel-based heterogeneous catalysts have been shown to be effective in the synthesis of related hydrazine (B178648) derivatives, suggesting their potential applicability in this synthesis. sciforum.net Other transition metal catalysts, such as those based on palladium, platinum, or rhodium, supported on materials like carbon, alumina, or silica, are also commonly employed for reductive aminations. The choice of catalyst and support can significantly influence the reaction's efficiency and selectivity towards the desired secondary amine over the primary amine or other byproducts.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield and selectivity of this compound. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, pressure of the reducing agent (e.g., hydrogen), and the molar ratio of the reactants.

The reusability of the catalyst is a significant factor in process optimization, with some heterogeneous catalysts demonstrating high activity over multiple reaction cycles. researchgate.netarabjchem.org For instance, in related syntheses of tetrahydrobenzo[b]pyrans, catalysts have been successfully reused for up to five consecutive runs without a significant loss of activity. researchgate.net

Interactive Table: Optimization of Reaction Parameters

| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |

|---|---|---|---|---|

| Catalyst | 5% Pd/C | 5% Pt/Al2O3 | Raney Ni | Variation in reaction rate and selectivity. |

| Solvent | Ethanol | Methanol | Tetrahydrofuran | Influence on reactant solubility and catalyst activity. |

| Temperature | 25°C | 50°C | 80°C | Higher temperatures may increase reaction rate but can also lead to side reactions. arabjchem.org |

| H2 Pressure | 1 atm | 10 atm | 50 atm | Increased pressure generally favors reduction but requires specialized equipment. |

| Aldehyde:Ammonia Ratio | 1:1 | 2:1 | 1:2 | A higher ratio of aldehyde to ammonia may favor the formation of the secondary amine. |

Stereoselective Synthetic Approaches for Chiral this compound Analogues

The synthesis of chiral analogues of this compound can be achieved through stereoselective methods. One primary strategy involves the use of a chiral starting material, such as an enantiomerically pure tetrahydro-2H-pyran-4-carbaldehyde derivative. The synthesis of chiral pyran structures can be accomplished through various methods, including intramolecular hydroalkoxylation using chiral ligands or enzymatic resolutions. organic-chemistry.orgnih.gov

For instance, the kinetic resolution of (±)-2-acetoxymethyl-3,4-dihydro-2H-pyran using porcine pancreatic lipase (B570770) (PPL) can yield the enantiopure (R)-alcohol, which can then be oxidized to the corresponding (R)-aldehyde. nih.gov This chiral aldehyde can then undergo diastereoselective reductive amination to produce the desired chiral secondary amine.

Another approach involves the use of chiral catalysts or reagents in the reductive amination step itself. Biocatalysis, employing enzymes such as amine dehydrogenases (AmDHs), offers a powerful tool for the asymmetric synthesis of amines. researchgate.net These enzymes can catalyze the reductive amination of a prochiral ketone or aldehyde with high enantioselectivity, providing access to specific stereoisomers of the target amine. researchgate.net

Interactive Table: Stereoselective Synthetic Strategies

| Approach | Chiral Source | Key Transformation | Expected Outcome |

|---|---|---|---|

| Chiral Building Block | (R)- or (S)-tetrahydro-2H-pyran-4-carbaldehyde | Diastereoselective reductive amination | Formation of a specific diastereomer of the final product. |

| Enzymatic Resolution | Racemic precursor to the aldehyde | Lipase-catalyzed resolution | Separation of enantiomers of the aldehyde precursor. nih.gov |

| Biocatalysis | Prochiral precursor | Amine dehydrogenase (AmDH) catalyzed reductive amination | Enantioselective formation of the amine. researchgate.net |

| Chiral Auxiliary | Attachment of a chiral auxiliary to the amine | Diastereoselective reaction followed by removal of the auxiliary | Control over the stereochemistry of the newly formed chiral center. |

Reaction Pathways and Mechanistic Investigations

Intrinsic Reactivity of the Secondary Amine Functionality

The central feature of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine is its secondary amine group, which dictates its fundamental reactivity. The nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic and basic. libretexts.org This inherent nucleophilicity allows the amine to participate in a variety of chemical reactions, most notably alkylation and acylation.

The reactivity of the secondary amine is significantly influenced by the two bulky (tetrahydro-2H-pyran-4-yl)methyl substituents. These groups impose considerable steric hindrance around the nitrogen atom, which can modulate its accessibility to electrophiles. osti.govnih.gov While the amine remains a potent nucleophile, the steric bulk may slow the rate of reactions with sterically demanding electrophiles compared to less hindered secondary amines. masterorganicchemistry.comorganic-chemistry.org

Act as a Brønsted-Lowry base, accepting a proton to form a secondary ammonium (B1175870) salt.

Function as a nucleophile in substitution reactions with alkyl halides, acyl chlorides, and other electrophilic species. libretexts.orgucalgary.ca

Undergo oxidation reactions, although the specific products would depend on the oxidizing agent and reaction conditions.

Serve as a ligand for metal catalysts in various organic transformations. arabjchem.org

Detailed Mechanistic Studies of Synthetic Transformations

While specific mechanistic studies for this compound are not extensively documented in the literature, its synthetic transformations can be understood through well-established reaction mechanisms for secondary amines.

Nucleophilic Characteristics and Reaction Profiles

The nucleophilic character of this compound is central to its synthetic utility. The lone pair on the nitrogen atom readily attacks electron-deficient centers.

A primary example of its nucleophilic reactivity is the SN2 reaction with alkyl halides. In this reaction, the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group. youtube.com This results in the formation of a tertiary amine. The reaction proceeds through a backside attack, leading to the inversion of stereochemistry if the electrophilic carbon is chiral.

Another significant reaction profile is acylation . When treated with acyl chlorides or acid anhydrides, the amine undergoes nucleophilic acyl substitution to form a tertiary amide. nih.gov The reaction is typically rapid and exothermic.

The general reaction profiles are illustrated in the following table:

| Reaction Type | Electrophile | Product Type | General Mechanism |

| N-Alkylation | Alkyl Halide (R-X) | Tertiary Amine | SN2 |

| N-Acylation | Acyl Chloride (R-COCl) | Tertiary Amide | Nucleophilic Acyl Substitution |

Influence of the Tetrahydropyran (B127337) Ring on Reaction Pathways

The two tetrahydropyran rings are not merely passive substituents; they exert a significant influence on the reaction pathways of the amine.

Steric Effects: The most prominent influence is steric hindrance. The bulky nature of the (tetrahydro-2H-pyran-4-yl)methyl groups can impede the approach of electrophiles to the nitrogen atom. nih.govenamine.net This steric shielding can lead to a decrease in reaction rates compared to less hindered amines like diethylamine. masterorganicchemistry.com For instance, in N-alkylation reactions, the rate of substitution may be slower, and in some cases, elimination reactions of the alkyl halide might become more competitive if the conditions are suitable. acs.org

Electronic Effects: The oxygen atom within the tetrahydropyran ring is an electronegative atom, which can exert a slight electron-withdrawing inductive effect (-I effect). This effect could potentially decrease the electron density on the nitrogen atom, thereby slightly reducing its nucleophilicity and basicity. However, given the separation by a methylene (B1212753) group, this effect is likely to be minimal.

The influence of these rings can be summarized as follows:

| Feature | Influence | Consequence on Reactivity |

| Steric Bulk | High | Decreased reaction rates for SN2 and acylation reactions. May favor reactions with smaller electrophiles. |

| Electronic Nature | Weak -I effect | Minor reduction in nucleophilicity and basicity. |

| Conformational Flexibility | Chair-like conformers | The spatial arrangement of the rings can further influence the accessibility of the nitrogen lone pair. |

Kinetic Analysis of Reaction Progress

For an N-alkylation reaction (an SN2 process), the rate law is expected to be second order, first order in the amine and first order in the alkyl halide:

Rate = k[Amine][Alkyl Halide]

The rate constant, k, would be significantly influenced by the steric hindrance around the nitrogen atom. rsc.org A comparison of relative reaction rates for the N-alkylation of various secondary amines would likely show that this compound reacts slower than less sterically encumbered amines.

A hypothetical comparison of relative rates for the reaction with methyl iodide is presented below:

| Secondary Amine | Relative Rate (krel) | Steric Hindrance |

| Dimethylamine | ~50 | Low |

| Diethylamine | 1 | Moderate |

| Diisopropylamine (B44863) | <0.1 | High |

| This compound | Expected to be <1 | High |

Note: The values for dimethylamine, diethylamine, and diisopropylamine are illustrative and based on general trends. The value for the title compound is a prediction.

Elucidation of Intermediates and Transition States in Formation and Derivatization

The formation of this compound likely proceeds through reductive amination . wikipedia.orgacs.orgresearchgate.netjocpr.com A plausible synthetic route involves the reaction of tetrahydro-2H-pyran-4-methanamine with tetrahydro-2H-pyran-4-carbaldehyde. This reaction proceeds via the formation of an iminium ion intermediate , which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120). acs.orgresearchgate.net

The key intermediates and transition states in its formation and derivatization are:

Formation (Reductive Amination):

Hemiaminal Intermediate: Formed from the initial nucleophilic attack of the primary amine on the aldehyde.

Iminium Ion Intermediate: Formed upon dehydration of the hemiaminal. This is the key electrophilic species that is reduced. chemistrysteps.com

Hydride Transfer Transition State: The transition state for the reduction of the iminium ion by the hydride reagent.

Derivatization (N-Alkylation):

SN2 Transition State: A trigonal bipyramidal transition state where the nitrogen atom is forming a new bond to the carbon of the alkyl halide, and the carbon-halide bond is breaking. youtube.com The steric bulk of the tetrahydropyran groups would increase the energy of this transition state, thus slowing the reaction.

A summary of key species in these processes is provided below:

| Process | Key Intermediate(s) | Key Transition State(s) |

| Formation | Hemiaminal, Iminium Ion | Hydride Transfer Transition State |

| N-Alkylation | None (concerted reaction) | SN2 Transition State |

| N-Acylation | Tetrahedral Intermediate | Nucleophilic Attack Transition State, Leaving Group Departure Transition State |

Structural Analysis and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of the atoms.

1D NMR (¹H, ¹³C) Chemical Shift and Coupling Constant Analysis

One-dimensional NMR spectra (¹H and ¹³C) offer fundamental information about the types and numbers of chemically non-equivalent protons and carbons in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show distinct signals for the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Predicted ¹H NMR Data | |

| Proton Assignment | Predicted Chemical Shift (ppm) |

| H on N (NH) | ~1.5 - 2.5 |

| CH₂-N | ~2.4 - 2.6 |

| CH (methine on pyran ring) | ~1.6 - 1.8 |

| CH₂-O (axial & equatorial) | ~3.8 - 4.0 (axial), ~3.2 - 3.4 (equatorial) |

| CH₂ (pyran ring) | ~1.2 - 1.6 |

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the number of signals is half the total number of carbon atoms.

| Predicted ¹³C NMR Data | |

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| CH₂-N | ~55 - 60 |

| CH₂-O | ~65 - 70 |

| CH (methine on pyran ring) | ~35 - 40 |

| CH₂ (pyran ring) | ~30 - 35 |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in establishing the precise connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the proton-proton connectivities within the tetrahydropyran (B127337) rings and the coupling between the methylene (B1212753) bridge protons and the methine proton on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This would be particularly useful in determining the stereochemical relationship between the substituents on the tetrahydropyran ring, for instance, confirming the equatorial orientation of the methylamine (B109427) substituent in the preferred chair conformation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations and provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. For a secondary amine like Bis((tetrahydro-2H-pyran-4-yl)methyl)amine, a weak to medium absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3350 cm⁻¹. spectroscopyonline.com Other characteristic bands would include the C-H stretching vibrations of the methylene and methine groups around 2850-2950 cm⁻¹, the C-O-C stretching of the ether linkage in the tetrahydropyran ring around 1080-1150 cm⁻¹, and the C-N stretching vibration in the 1180-1250 cm⁻¹ range. spectroscopyonline.com The N-H bending (wagging) vibration may also be observed around 700-750 cm⁻¹. spectroscopyonline.com

| Predicted IR Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | 3300 - 3350 |

| C-H Stretch | 2850 - 2950 |

| C-O-C Stretch | 1080 - 1150 |

| C-N Stretch | 1180 - 1250 |

| N-H Wag | 700 - 750 |

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, is particularly sensitive to non-polar, symmetric vibrations. The symmetric C-O-C stretching and the C-N-C symmetric stretching vibrations would be expected to give rise to distinct signals in the Raman spectrum. The C-N-C bending vibration would also be observable. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

The molecular ion peak [M]⁺ for this compound (C₁₃H₂₅NO₂) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key feature for compounds containing a single nitrogen atom is that they will have an odd nominal molecular weight, which is consistent with the predicted formula. whitman.edu

Common fragmentation pathways for secondary amines often involve α-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.eduwikipedia.org In this case, the loss of a (tetrahydro-2H-pyran-4-yl)methyl radical would lead to a prominent fragment ion. Another likely fragmentation would be the cleavage of the C-O bond within the tetrahydropyran ring, leading to characteristic fragment ions.

| Predicted Mass Spectrometry Fragmentation | |

| Fragment Ion | Predicted m/z |

| [M]⁺ | 227 |

| [M - C₆H₁₁O]⁺ | 128 |

| [C₇H₁₄NO]⁺ | 128 |

| [C₆H₁₁O]⁺ | 99 |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. numberanalytics.comuq.edu.au This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. youtube.comazom.com

Conformational Analysis of the Amine and Tetrahydropyran Moieties

The conformational landscape of this compound is primarily dictated by the interplay of steric and electronic effects within its constituent tetrahydropyran (THP) rings and the central secondary amine group. A detailed analysis of these moieties provides insight into the molecule's three-dimensional structure and preferred spatial arrangement.

The tetrahydropyran ring, a common motif in many natural products and bioactive molecules, predominantly adopts a chair conformation, which minimizes torsional and angle strain. In this conformation, substituents can occupy either axial or equatorial positions. For 4-substituted THP rings, there is a strong energetic preference for the substituent to be in the equatorial position to avoid 1,3-diaxial interactions, which are a significant source of steric strain. This preference has been demonstrated in numerous studies of substituted tetrahydropyrans, where the equatorial conformer is generally found to be more stable. acs.orgbeilstein-journals.orgnih.gov

Table 1: Predicted Conformational Data for the Tetrahydropyran Moieties

| Parameter | Value | Reference |

|---|---|---|

| Ring Conformation | Chair | acs.orgbeilstein-journals.org |

| Substituent Position | Equatorial | acs.orgbeilstein-journals.orgnih.gov |

| C-O Bond Length (avg.) | ~1.43 Å | General THP data |

| C-C Bond Length (avg.) | ~1.52 Å | General THP data |

| C-O-C Bond Angle | ~112° | General THP data |

| O-C-C Bond Angle (avg.) | ~110° | General THP data |

Table 2: Predicted Conformational Data for the Amine Moiety

| Parameter | Value | Reference |

|---|---|---|

| N-atom Hybridization | sp³ | General amine data |

| Geometry around N | Trigonal pyramidal | General amine data |

| C-N-C Bond Angle | ~110-112° | rsc.orgnih.gov |

| Preferred Conformer | Staggered arrangement of substituents to minimize steric strain | rsc.orgosti.gov |

It is important to note that while the chair conformation of the THP rings is expected to be the most stable, ring flipping to the alternative chair conformation, where the substituent is in the axial position, can occur. However, the energy barrier for this process would be significantly high due to the large steric bulk of the substituent. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling would be required to precisely determine the conformational isomers and their relative energies for this compound.

Computational and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic characteristics that govern the reactivity and stability of a molecule. For Bis((tetrahydro-2H-pyran-4-yl)methyl)amine, techniques such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis offer deep insights.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the ground state properties of medium-sized molecules like this compound. DFT calculations can determine optimized molecular geometries, energies, and various electronic properties.

Studies on related tetrahydropyran (B127337) structures have demonstrated the reliability of DFT methods, often in conjunction with various basis sets such as 6-31G(d) and 6-311+G(d,p), to predict conformational energies and geometries. researchgate.netmontclair.edu For instance, in the parent tetrahydro-2H-pyran ring, DFT calculations have been used to determine the energy difference between chair and boat conformations. researchgate.net Similar methodologies can be applied to this compound to ascertain its most stable three-dimensional structure and the energetic barriers between different conformers. The choice of functional (e.g., B3LYP, PBE) and basis set is crucial for obtaining results that correlate well with experimental data, should it become available.

Table 1: Representative DFT Functionals and Basis Sets for Tetrahydropyran Systems

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |

| SVWN, pBP, BLYP | 3-21G, 6-31G(d) | Conformational Energy Calculations | researchgate.net |

This table is illustrative of methods used for related compounds and applicable to the target molecule.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the secondary amine due to the presence of its lone pair of electrons. The LUMO, conversely, would likely be distributed across the C-N and C-O antibonding regions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. FMO analysis, typically performed as a post-processing step to a DFT calculation, would visualize these orbitals and quantify their energies, thereby predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Conceptual Data from FMO Analysis

| Parameter | Description | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity) |

This table represents the type of data obtained from FMO analysis.

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and intramolecular interactions by transforming the complex wave function from a quantum calculation into localized orbitals corresponding to Lewis structures (bonds, lone pairs, and core orbitals). uni-muenchen.dewisc.edu

In this compound, NBO analysis would quantify the hybridization of the atomic orbitals forming the C-N, C-C, C-O, and C-H bonds. For example, it would describe the sp3 character of the carbon atoms in the pyran rings and the hybridization of the nitrogen atom. Furthermore, NBO theory allows for the study of hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A key interaction to investigate would be the donation from the nitrogen lone pair (nN) into the antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The second-order perturbation theory energy (E(2)) is calculated to estimate the strength of these interactions. uni-muenchen.dewisc.edu

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of a molecule over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and changes its conformation.

For a flexible molecule like this compound, with two tetrahydropyran rings connected by a methylamine (B109427) linker, a vast number of conformations are possible. The chair conformation is the most stable for the tetrahydropyran ring, but the orientation of the two rings relative to each other and the rotation around the C-N bonds create a complex potential energy surface. researchgate.net MD simulations can be used to sample this surface efficiently, identify the most populated conformational states, and understand the pathways and time scales of conformational transitions. These simulations are crucial for understanding how the molecule might interact with other molecules or biological targets in a dynamic environment.

Theoretical Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties, which are invaluable for identifying and characterizing a compound. By calculating these properties and comparing them to experimental spectra, researchers can confirm the structure of a synthesized molecule.

For this compound, the most relevant spectroscopic predictions would be:

Infrared (IR) and Raman Spectra: Calculations of vibrational frequencies, based on the second derivative of the energy with respect to atomic displacements, can predict the positions and intensities of bands in the IR and Raman spectra. These are directly related to the molecule's bonding and structure.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (δ) of NMR-active nuclei like 1H and 13C. This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry.

These predicted spectra serve as a theoretical benchmark that can aid in the interpretation of experimental data.

Computational Modeling of Reaction Mechanisms and Transition State Characterization

Beyond static properties, computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, and, crucially, locating the transition state (TS) structure for each elementary step.

The transition state is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction. By characterizing the geometry and vibrational frequencies of the TS (which will have one imaginary frequency corresponding to the reaction coordinate), the reaction pathway can be confirmed. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to follow the path from the transition state down to the reactants and products, ensuring the located TS connects the correct minima. researchgate.net This type of analysis is fundamental for understanding the reactivity and potential synthetic pathways involving the title compound.

Solvation Effects on Molecular Structure and Chemical Processes

The interaction between this compound and a solvent is governed by a variety of intermolecular forces. The nature and strength of these interactions are highly dependent on the properties of the solvent. The key structural features of the compound that dictate its solvation are:

The secondary amine group (-NH-): This group is capable of acting as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the lone pair of electrons on the nitrogen atom). libretexts.orgquora.com

The ether oxygen atoms in the tetrahydropyran rings: The lone pairs of electrons on these oxygen atoms can act as hydrogen bond acceptors.

The aliphatic C-H backbone: These nonpolar hydrocarbon portions of the molecule interact primarily through weaker van der Waals forces (specifically, London dispersion forces).

Influence of Solvent Type on Molecular Interactions

The type of solvent will significantly influence which intermolecular forces dominate. Solvents are broadly classified as nonpolar, polar aprotic, and polar protic, each interacting differently with the solute molecule.

Nonpolar Solvents (e.g., hexane, toluene): In these solvents, the primary interactions will be van der Waals forces between the solvent and the extensive hydrocarbon structure of the tetrahydropyran rings and methyl groups. Hydrogen bonding opportunities with the solvent are absent.

Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (B87167) - DMSO): These solvents possess significant dipole moments and can act as hydrogen bond acceptors. They will interact with the N-H proton of the secondary amine via dipole-dipole interactions and hydrogen bonding. They can also solvate the ether oxygens.

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are strong hydrogen bond donors and acceptors. libretexts.org They can form robust hydrogen bonds with the nitrogen lone pair and the ether oxygens, and also donate hydrogen bonds to the nitrogen atom. libretexts.orglardbucket.org This extensive hydrogen bonding network is expected to have the most significant impact on the molecule's conformation and reactivity. lumenlearning.com

The following table summarizes the expected primary interactions between this compound and different solvent classes.

| Solvent Class | Representative Solvents | Key Solvent Properties | Expected Primary Interactions with this compound |

| Nonpolar | Hexane, Toluene | Low dielectric constant, no H-bonding | Van der Waals forces with the aliphatic backbone |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide | High dielectric constant, H-bond acceptor | Dipole-dipole interactions; H-bonding with the N-H proton and solvation of ether oxygens |

| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, H-bond donor & acceptor | Extensive hydrogen bonding at the amine (N-H and N lone pair) and ether oxygen sites |

Theoretical Impact on Molecular Structure and Conformation

The solvation shell around this compound can influence its three-dimensional structure. The tetrahydropyran ring typically adopts a chair conformation to minimize steric strain. wikipedia.org The orientation of the two large (tetrahydro-2H-pyran-4-yl)methyl substituents around the central nitrogen atom will be subject to steric hindrance.

In a nonpolar solvent, the molecule may adopt a more compact conformation to maximize intramolecular interactions and minimize unfavorable interactions with the solvent. Conversely, in a polar protic solvent, the formation of strong hydrogen bonds at multiple sites could lead to a more extended conformation, allowing for optimal solvation of the polar functional groups. The energetic barrier to rotation around the C-N bonds may also be altered by the solvent, potentially influencing the population of different rotational isomers (rotamers).

Theoretical Impact on Chemical Processes

Solvation can have a profound effect on the kinetics and thermodynamics of chemical reactions involving this compound. The basicity of the secondary amine, for instance, is highly solvent-dependent. wikipedia.org In a polar protic solvent that can stabilize the resulting ammonium (B1175870) cation through hydrogen bonding, the basicity of the amine is enhanced compared to in a nonpolar solvent.

For reactions where the amine acts as a nucleophile, the solvent can play a critical role. Polar aprotic solvents are known to accelerate the rates of many nucleophilic reactions. The rate of reactions, such as the reaction of amines with carbon dioxide, is known to be significantly influenced by the solvent environment. aip.orgtandfonline.com The transition state of a reaction may be stabilized or destabilized by the solvent to a different extent than the ground state reactants, thereby altering the activation energy and the reaction rate. For example, if a reaction proceeds through a charged or highly polar transition state, a polar solvent will stabilize it and accelerate the reaction.

Applications in Organic Synthesis and Materials Science

Utilization as a Synthetic Intermediate for Complex Molecules

The bifunctional nature of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine, possessing both secondary amine and two ether functionalities within a flexible aliphatic framework, makes it a valuable intermediate in organic synthesis. The secondary amine provides a reactive site for a variety of chemical transformations, including alkylation, acylation, and arylation, allowing for the introduction of diverse functional groups.

The synthesis of di(2-picolyl)amine, a structurally related compound, involves a two-step process starting with the nucleophilic attack of 2-aminomethylpyridine on pyridine-2-carbaldehyde, followed by the reduction of the resulting imine. polimi.it A similar synthetic strategy could potentially be employed to functionalize this compound, leading to more complex molecular architectures.

Role as a Ligand in Coordination Chemistry and Catalysis

While specific studies on the coordination chemistry of this compound are not extensively documented, the presence of a central nitrogen atom and two ether oxygen atoms suggests its potential as a tridentate ligand for various metal ions. The flexible nature of the aliphatic chains connecting the donor atoms would allow it to form stable chelate rings with metal centers. The synthesis of new triazole derivatives of bis(2-picolyl)amine highlights the interest in developing ligands with enhanced chelating capabilities. polimi.it

Building Block for Advanced Heterocyclic Systems and Macrocycles

The structure of this compound makes it an ideal candidate for the construction of advanced heterocyclic systems and macrocycles. The two terminal tetrahydropyran (B127337) rings can be incorporated into larger ring systems, while the central amine can act as a linking unit.

For instance, in the synthesis of novel polyamides, diamines containing heterocyclic rings are employed to impart specific properties to the resulting polymers. researchgate.net Although the specific use of this compound is not detailed, its diamine character makes it a plausible monomer for such applications.

Potential Applications in Polymer Chemistry and Functional Materials (e.g., cross-linking agents, monomers, additives)

The difunctional nature of this compound suggests its potential use as a monomer in polymerization reactions. Specifically, it could react with dicarboxylic acids or their derivatives to form polyamides. The incorporation of the tetrahydropyran rings into the polymer backbone could influence properties such as solubility, thermal stability, and mechanical strength. Research on novel polyamides derived from 4,4ʹ-bis(4-carboxy methylene) biphenyl (B1667301) and various diamines demonstrates the synthesis of high-performance polymers from diamine monomers. nih.gov

Furthermore, the secondary amine functionality could serve as a reactive site for cross-linking, making it a potential cross-linking agent for epoxy resins or other thermosetting polymers. Diamine-based curing agents are commonly used to enhance the mechanical properties and thermal stability of epoxy networks.

While direct experimental data on the use of this compound in polymer chemistry is limited, its structural features are analogous to other diamine monomers and curing agents, suggesting a promising area for future research and development. The synthesis of N-methylol polyamide 4, for example, illustrates how modification of a polyamide backbone can tune its properties. rsc.org

Future Research Directions

Development of More Efficient and Sustainable Synthetic Pathways

The synthesis of Bis((tetrahydro-2H-pyran-4-yl)methyl)amine can be envisioned through established methods such as reductive amination. A plausible route involves the reaction of (tetrahydro-2H-pyran-4-yl)methanamine with tetrahydro-2H-pyran-4-carbaldehyde, followed by reduction. unacademy.comlibretexts.org Future research should focus on developing more sustainable and efficient versions of this synthesis. This could involve the use of greener reducing agents, exploring catalytic reductive amination to minimize waste, and optimizing reaction conditions to improve yield and purity. organic-chemistry.orgorganic-chemistry.org One-pot methodologies, where sequential reactions are carried out in a single reactor, could also be investigated to streamline the process and reduce solvent usage. rsc.orgresearchgate.net

A proposed synthetic scheme is the reductive amination of tetrahydro-2H-pyran-4-carbaldehyde with (tetrahydro-2H-pyran-4-yl)methanamine. This reaction would first form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Reaction Scheme:

Imine Formation: (Tetrahydro-2H-pyran-4-yl)methanamine + Tetrahydro-2H-pyran-4-carbaldehyde → N-((Tetrahydro-2H-pyran-4-yl)methylene)(tetrahydro-2H-pyran-4-yl)methanamine + H₂O

Reduction: N-((Tetrahydro-2H-pyran-4-yl)methylene)(tetrahydro-2H-pyran-4-yl)methanamine + [Reducing Agent] → this compound

Common reducing agents for this type of transformation include sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). organic-chemistry.org

Application of Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring

To gain deeper insights into the kinetics and mechanism of the synthesis of this compound, advanced spectroscopic techniques could be employed for real-time reaction monitoring. numberanalytics.comperkinelmer.com Techniques such as in-situ infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide valuable data on the formation of intermediates and the consumption of reactants as the reaction progresses. brainyjuice.commdpi.com This information is crucial for optimizing reaction conditions, identifying potential side products, and ensuring the scalability of the synthesis. solubilityofthings.com

Integration of Machine Learning and AI in Compound Design and Synthesis Prediction

The fields of machine learning and artificial intelligence (AI) are increasingly being applied to chemical synthesis and drug discovery. nih.govrsc.org For a molecule like this compound, AI algorithms could be trained on large datasets of known reactions to predict the most efficient synthetic routes and optimal reaction conditions. neurips.cceurekalert.org Furthermore, machine learning models could be used to predict the physicochemical and biological properties of this and related novel compounds, thereby guiding the design of new molecules with desired characteristics. chemcopilot.com

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of this compound itself warrants investigation. The central secondary amine is a key functional group that can undergo a variety of chemical transformations. Future research could explore its N-alkylation, N-acylation, and its potential as a ligand for metal catalysts. The steric bulk of the two tetrahydropyran (B127337) moieties may lead to unique reactivity and selectivity in these transformations.

Design and Synthesis of Innovative Functional Materials Incorporating the this compound Moiety

The tetrahydropyran scaffold is a key component in many biologically active molecules, including some with anti-inflammatory and analgesic properties. nih.govauctoresonline.org The presence of two such rings in this compound suggests that it could serve as a valuable building block in medicinal chemistry. chemicalbook.comnih.govresearchgate.net Future work could focus on synthesizing derivatives of this compound and evaluating their biological activity. Additionally, the unique three-dimensional structure imparted by the tetrahydropyran rings could make it a candidate for incorporation into novel polymers or other functional materials, potentially leading to materials with interesting physical or chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.